molecular formula C9H11ClN2O B14802847 (2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine

(2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine

Cat. No.: B14802847
M. Wt: 198.65 g/mol
InChI Key: VQUJLYAIWYBKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine typically involves the chlorination of a pyridine derivative followed by the introduction of a cyclopropoxy group. The final step involves the formation of the methanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry

Industrially, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-4-yl)methanamine: A similar compound with a chlorine atom at the 2-position of the pyridine ring.

    (2-Chloro-4-pyridinyl)methanamine hydrochloride: Another derivative with similar structural features.

Uniqueness

(2-Chloro-5-cyclopropoxypyridin-4-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(2-chloro-5-cyclopropyloxypyridin-4-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-9-3-6(4-11)8(5-12-9)13-7-1-2-7/h3,5,7H,1-2,4,11H2

InChI Key

VQUJLYAIWYBKQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.